1-(2,5-Dimethylphenyl)pyrrolidin-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-9-5-6-10(2)11(8-9)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRDNYABZAZKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of N 2,5 Dimethylphenyl Pyrrolidin 2 One Systems
Reactivity at the Pyrrolidinone Carbonyl Group: Nucleophilic Additions and Reductions
The carbonyl group of the γ-lactam ring in 1-(2,5-Dimethylphenyl)pyrrolidin-2-one is an electrophilic center, susceptible to attack by nucleophiles and reducing agents. However, its reactivity is tempered by the resonance stabilization of the amide bond, where the nitrogen lone pair delocalizes into the carbonyl group, reducing its electrophilicity compared to a ketone.
Nucleophilic Additions: Strong nucleophiles, such as Grignard reagents or organolithium compounds, are required to add to the amide carbonyl. These reactions typically lead to the ring-opening of the pyrrolidinone. For instance, the addition of a Grignard reagent can form a hemiaminal intermediate which, upon workup, can yield a γ-amino ketone. While specific studies on this compound are not prevalent, analogous reactions with N-acyl lactams demonstrate this reactivity pattern.
Reductions: The carbonyl group can be reduced to a methylene (B1212753) group (CH₂) to yield the corresponding N-aryl pyrrolidine (B122466). This transformation requires powerful reducing agents capable of reducing amides, such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under forcing conditions. The product of such a reduction would be 1-(2,5-dimethylphenyl)pyrrolidine.
| Reaction Type | Reagent/Catalyst | Product Type | Notes |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgX) | γ-Amino ketone (after hydrolysis) | Typically results in C-N bond cleavage and ring-opening. |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | N-Aryl Pyrrolidine | Complete reduction of the carbonyl to a methylene group. |
| Reduction | Catalytic Hydrogenation (e.g., Raney Ni, high pressure/temp) | N-Aryl Pyrrolidine | Harsh conditions are generally required for lactam reduction. |
Amide Bond Hydrolysis and Cleavage Reactions
The amide bond within the lactam ring is exceptionally stable due to resonance, but it can be cleaved under hydrolytic conditions, typically promoted by acid or base catalysis. Cleavage of the endocyclic C-N bond results in the formation of a γ-amino carboxylic acid.
Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, followed by ring-opening to yield 4-(2,5-dimethylphenylamino)butanoic acid. Kinetic studies on similar N-aryl succinimides suggest that these reactions often proceed through a bimolecular (A-2) mechanism. jcsp.org.pk
Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing NaOH), the hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than ester hydrolysis because the amide anion is a poorer leaving group than an alkoxide. The reaction yields the sodium salt of 4-(2,5-dimethylphenylamino)butanoic acid. researchgate.net The rate of hydrolysis is influenced by the electronic properties of the N-aryl substituent.
| Condition | Reagents | Product | Mechanism |
|---|---|---|---|
| Acidic | H₃O⁺ (e.g., aq. HCl, H₂SO₄), Heat | 4-(2,5-dimethylphenylamino)butanoic acid | A-2 Mechanism |
| Basic | OH⁻ (e.g., aq. NaOH), Heat | Salt of 4-(2,5-dimethylphenylamino)butanoic acid | Nucleophilic Acyl Substitution |
Functionalization of the Pyrrolidinone Ring System
Recent advances in synthetic methodology have enabled the direct functionalization of the pyrrolidinone ring, offering pathways to novel derivatives without requiring de novo synthesis.
Palladium-catalyzed C-H activation has emerged as a powerful tool for functionalizing the pyrrolidinone core. By using directing groups, it is possible to achieve high site-selectivity. For N-aryl pyrrolidinones, the aryl group itself or an auxiliary group can direct the metal catalyst to specific C-H bonds.
α-Arylation: The C-H bond at the α-position (C5) to the nitrogen can be functionalized. Enantioselective methods involving the deprotonation of N-Boc-pyrrolidine followed by palladium-catalyzed coupling with aryl halides have been developed, yielding 2-aryl-pyrrolidines. capes.gov.brnih.gov A similar strategy could be envisioned for N-aryl systems.
β-Functionalization: C-H functionalization at the C4 position of the pyrrolidinone ring has been achieved. Mechanistic studies show that palladacycle formation occurs preferentially at this position, and the stereoselectivity of the reaction is determined by the stability of the palladacycle intermediate and the subsequent oxidative addition step. acs.org
| Position | Reaction | Catalyst/Reagents | Key Feature |
|---|---|---|---|
| α-Position (C5) | Arylation | Pd(OAc)₂, t-Bu₃P·HBF₄ | Requires initial deprotonation to form a reactive organometallic intermediate. nih.gov |
| β-Position (C4) | Arylation | Pd(OAc)₂, Aminoquinoline directing group, K₂CO₃ | Directing group-assisted C-H activation enables high regioselectivity. acs.org |
| ortho-Position of N-Aryl | Acetoxylation | Pd(OAc)₂ | The pyrrolidinone nitrogen can direct functionalization to the aryl ring. nih.gov |
The incorporation of fluorine-containing groups can significantly alter the physicochemical properties of a molecule. Methods for introducing such groups onto N-aryl amide systems have been developed.
Trifluoromethylthiolation (SCF₃): This functional group is of great interest due to its high lipophilicity and electron-withdrawing nature. Radical-based methods are commonly employed for its introduction. For example, copper- or silver-mediated reactions using reagents like AgSCF₃ can generate a trifluoromethylthio radical (•SCF₃). This radical can then add to an unsaturated precursor or participate in a cyclization cascade to install the SCF₃ group onto a lactam ring. researchgate.netbeilstein-journals.org Such reactions have been successfully applied to N-phenyl enamides to construct SCF₃-substituted γ-lactams. researchgate.net
The pyrrolidinone scaffold can be further elaborated through various chemical transformations. Michael addition reactions are particularly useful for forming new carbon-carbon bonds. While this compound itself is not a Michael acceptor, it can be derivatized to participate in such reactions. For instance, introduction of an electron-withdrawing group at the C3 position (e.g., to form an α,β-unsaturated lactam) would create a suitable Michael acceptor.
Alternatively, related pyrrolidine-2,5-dione structures, derived from maleimide (B117702) derivatives, readily undergo Michael additions with nucleophiles like 1,3-dicarbonyl compounds, demonstrating the utility of this reaction type within the broader class of N-aryl five-membered heterocycles. buchler-gmbh.comnih.gov
| Reaction Type | Required Substrate Modification | Example Nucleophile/Reagent | Product Type |
|---|---|---|---|
| Michael Addition | Introduction of C3-C4 double bond | Nitroalkanes, Malonates | 3-Substituted Pyrrolidin-2-one |
| Trifluoromethylthiolation | Introduction of unsaturation or radical precursor | AgSCF₃, Oxidant | SCF₃-containing Pyrrolidin-2-one researchgate.net |
Reactivity Profile of the N-Aryl Substituent and its Electronic Influence on the Pyrrolidinone Core
The N-(2,5-dimethylphenyl) substituent is not merely a passive component; it actively influences the reactivity of the entire molecule.
Electronic Effects: The two methyl groups on the phenyl ring are electron-donating via hyperconjugation and induction. This increases the electron density on the aryl ring and, by extension, on the amide nitrogen. The increased electron density on the nitrogen enhances its lone pair donation into the carbonyl group, strengthening the resonance stabilization of the amide bond. This effect makes the amide bond more robust and less susceptible to hydrolysis compared to an N-phenyl or N-(electron-withdrawing aryl) substituted pyrrolidinone.
Steric Effects: The ortho-methyl group introduces significant steric hindrance around the amide nitrogen. This steric bulk can influence the approach of reagents to the carbonyl group and may also affect the conformation of the molecule, potentially restricting the rotation around the N-aryl bond. In a related structure, N-(2,5-Dimethylphenyl)-2-methylbenzamide, the amide group was found to be twisted significantly out of plane with the aromatic rings. nih.gov A similar non-planar conformation is likely for this compound, which would impact the degree of π-orbital overlap between the aryl ring and the amide system.
Reactivity of the Aryl Ring: The 2,5-dimethylphenyl ring itself is susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The activating nature of the methyl groups and the amide nitrogen directs incoming electrophiles primarily to the ortho and para positions relative to the nitrogen that are not already substituted (C4' and C6').
Mechanistic Investigations of N 2,5 Dimethylphenyl Pyrrolidin 2 One Formation and Transformation
Elucidation of Proposed Reaction Pathways
The formation of the N-aryl bond in 1-(2,5-dimethylphenyl)pyrrolidin-2-one can be achieved through several proposed reaction pathways, often involving the coupling of an aryl halide or a related precursor with 2-pyrrolidinone (B116388). Transition-metal-mediated N-aryl bond formation has become a standard procedure for this type of transformation. beilstein-journals.org
One common pathway is the Ullmann-type condensation, a copper-catalyzed reaction between an aryl halide (e.g., 1-iodo-2,5-dimethylbenzene) and an amide (2-pyrrolidinone). The mechanism is thought to involve the oxidative addition of the aryl halide to a Cu(I) species, followed by coordination of the amide and subsequent reductive elimination to form the N-aryl lactam and regenerate the Cu(I) catalyst. The presence of ligands, such as amino acids, can accelerate this process. beilstein-journals.org
Another significant pathway involves palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination. This reaction typically involves a Pd(0) catalyst that undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex then coordinates with the deprotonated lactam. Reductive elimination from this complex yields the desired this compound and regenerates the Pd(0) catalyst.
Metal-free approaches have also been explored. For instance, the ozonation of N-aryl cyclic amines can lead to the regioselective formation of N-aryl lactams. semanticscholar.orgresearchgate.net This pathway proceeds through a proposed hydrotrioxide intermediate, which then rearranges to introduce a carbonyl group into the ring. nih.govresearchgate.net Additionally, strategies involving aryne generation, for example from the reaction of o-diiodoarene with sodium hydride, provide a transition-metal-free route for the N-arylation of amides. rsc.org
Table 1: Comparison of Proposed Reaction Pathways for N-Aryl Lactam Formation| Pathway | Key Reagents | General Mechanism Steps | Reference |
|---|---|---|---|
| Ullmann Condensation | Aryl Halide, Amide, Cu(I) Catalyst, Ligand | 1. Oxidative addition of aryl halide to Cu(I). 2. Coordination of amide. 3. Reductive elimination. | beilstein-journals.org |
| Buchwald-Hartwig Amination | Aryl Halide, Amide, Pd(0) Catalyst, Base | 1. Oxidative addition of aryl halide to Pd(0). 2. Amide coordination. 3. Reductive elimination. | researchgate.net |
| Ozonation of N-Aryl Amines | N-Aryl Cyclic Amine, Ozone | 1. Formation of hydrotrioxide intermediate. 2. Rearrangement to form lactam. | semanticscholar.orgnih.govresearchgate.net |
| Aryne Generation | o-Diiodoarene, Sodium Hydride, Amide | 1. Formation of aryne intermediate. 2. Nucleophilic attack by amide. | rsc.org |
Role of Catalysts in Mediating Transformations (e.g., Rhodium, Copper)
Catalysts are pivotal in the synthesis of this compound, primarily by lowering the activation energy for C-N bond formation and enabling reactions under milder conditions. Copper and rhodium are notable catalysts in these transformations.
Copper Catalysis: Copper catalysts, particularly Cu(I) salts like copper(I) iodide (CuI), are fundamental to the Ullmann condensation for N-arylation. beilstein-journals.org The role of the copper catalyst is to facilitate the coupling between the aryl halide and the lactam. Mechanistic studies suggest that Cu(I) is the active catalytic species. The efficiency of copper-catalyzed reactions can be significantly enhanced by the use of ligands, such as α- and β-amino acids, which can stabilize the copper intermediates and accelerate the rate-limiting steps. beilstein-journals.org In some protocols, copper(II) carboxylate salts have been used to promote intramolecular carboamination of unactivated olefins to form pyrrolidines, supporting a mechanism involving an initial aminocupration step. researchgate.net Aerobic copper-catalyzed reactions have also been developed, where molecular oxygen serves as the oxidant, for transformations like the conversion of 4-pentenylsulfonamides into pyrrolidinones. nih.gov
Rhodium Catalysis: Rhodium catalysts are also employed in the synthesis of pyrrolidine (B122466) rings, often through different mechanistic pathways such as C-H activation or hydroamination. researchgate.net For instance, rhodium-catalyzed reactions can be used for the aminomethylation of ethylene (B1197577) with a primary amine to form substituted amines, which can be precursors to lactam structures. researchgate.net While direct rhodium-catalyzed N-arylation of 2-pyrrolidinone is less common than palladium or copper systems, rhodium catalysts are well-known for their ability to mediate C-H activation, which can be a key step in alternative synthetic routes to functionalized N-aryl lactams.
Table 2: Role of Catalysts in N-Aryl Lactam and Pyrrolidine Synthesis| Catalyst Type | Typical Reaction | Proposed Role | Key Mechanistic Step Facilitated | Reference |
|---|---|---|---|---|
| Copper (e.g., CuI) | Ullmann Condensation | Mediates C-N bond formation | Oxidative Addition / Reductive Elimination | beilstein-journals.org |
| Copper (e.g., CuCl) | Aerobic Aminooxygenation | Catalyzes oxidative cyclization | Alkene Aminooxygenation | nih.gov |
| Rhodium (e.g., Rh/C) | C-H Deuteration / Aminomethylation | Activates C-H or C=C bonds | C-H Activation / Olefin Functionalization | researchgate.netnih.gov |
Identification and Characterization of Reactive Intermediates
The formation of this compound proceeds through various short-lived, highly reactive intermediates, the identification of which is crucial for mechanistic understanding.
In radical-based transformations, amidyl radicals are key intermediates. acs.org These can be generated, for example, from N-halo-azetidinones in the presence of a radical initiator like TEMPO. acs.org Once formed, the amidyl radical can undergo intermolecular reactions, such as quenching by a disulfide to form a sulfenylated product, or intramolecular cyclizations. acs.org
In the ozonation pathway for N-aryl lactam synthesis, an aryl-morpholinyl hydrotrioxide has been proposed as a critical intermediate. researchgate.net This species is formed from the reaction of ozone with the tertiary N-aryl amine precursor. Subsequent rearrangement of this hydrotrioxide intermediate leads to the introduction of the carbonyl group, forming the lactam ring. nih.gov
For transition-metal-catalyzed reactions, the intermediates involve organometallic complexes. In palladium-catalyzed C-H activation routes for lactam synthesis, palladacycle intermediates are often formed. These species result from the coordination of the substrate to the palladium center followed by intramolecular C-H bond cleavage. In copper-catalyzed carboamination reactions, evidence supports a mechanism involving intramolecular syn-aminocupration, which forms a copper-containing cyclic intermediate . This is followed by the formation of a primary carbon radical that can undergo further reactions. researchgate.net
Kinetic and Thermodynamic Parameters of Key Reaction Steps
While specific kinetic and thermodynamic data for the formation of this compound are not widely published, studies on related systems, such as the radical polymerization of N-vinyl-2-pyrrolidone, offer valuable analogous information. In these studies, kinetic models are proposed, and theoretical reaction orders with respect to the monomer, initiator, and other agents are calculated and compared with experimental values. mdpi.comresearchgate.net For example, in the AIBN-initiated polymerization of N-vinyl-2-pyrrolidone in the presence of mercapto acids, the experimental reaction orders with respect to the monomer, initiator, and chain transfer agent were found to be approximately 1, 0.77–0.79, and 0.26, respectively. mdpi.comresearchgate.net This type of analysis helps to validate proposed initiation and propagation mechanisms.
Computational studies using Density Functional Theory (DFT) can also elucidate reaction mechanisms by calculating the energy profiles of proposed pathways. For instance, in the synthesis of substituted pyrrolidine-2,3-diones, DFT calculations have shown that kinetic selectivity is more significant than thermodynamic selectivity in determining the final product distribution. beilstein-journals.org Such studies identify the transition state with the lowest Gibbs free energy of activation (ΔG‡), which corresponds to the most favorable reaction pathway. beilstein-journals.org The balance between kinetic and thermodynamic control is a critical factor; in some syntheses, cycloisomerization can lead to a thermodynamically favored furan (B31954) product, while tandem addition/cyclocondensation can yield a kinetically favored pyrazole (B372694) product from the same precursor. mdpi.com
Isotopic Labeling Studies for Mechanistic Elucidation (e.g., Deuterium (B1214612) Labeling)
Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive evidence for proposed mechanisms. wikipedia.org Replacing an atom with its heavier isotope, such as hydrogen with deuterium (D), can reveal which bonds are broken and formed in the rate-determining step, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com
In the context of N-aryl lactam synthesis, deuterium labeling can be used to probe C-H activation mechanisms. nih.gov For example, if a reaction is proposed to proceed via the activation of a specific aryl C-H bond, replacing that hydrogen with deuterium would be expected to slow down the reaction if that C-H bond cleavage is rate-limiting. chem-station.com Palladium-catalyzed C-H activation reactions often utilize D₂O as a deuterium source to label aromatic rings, which helps in studying the regioselectivity and mechanism of the C-H activation step. nih.govnih.gov
Labeling the nitrogen atom of the lactam with ¹⁵N is another strategy. nih.gov By tracking the position of the ¹⁵N atom in the products and intermediates using techniques like NMR spectroscopy or mass spectrometry, the sequence of bond-forming and bond-breaking events involving the nitrogen atom can be determined. For instance, studies on the transformation of amides have used ¹⁸O and deuterium labeling to probe the reaction mechanism, confirming the involvement of specific intermediates. researchgate.net Such studies are instrumental in distinguishing between different proposed pathways, such as concerted versus stepwise mechanisms in oxidative addition steps of cross-coupling cycles. strath.ac.uk
Computational Chemistry and Theoretical Studies of N 2,5 Dimethylphenyl Pyrrolidin 2 One
Density Functional Theory (DFT) Calculations for Structural Properties and Energetics
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of molecules. nih.gov For N-aryl pyrrolidinones like 1-(2,5-Dimethylphenyl)pyrrolidin-2-one, DFT calculations, often using functionals like B3LYP, are employed to determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. researchgate.netmdpi.com
These calculations can elucidate the molecule's structural properties, such as the planarity of the lactam ring and the rotational barrier around the N-aryl bond. Energetic properties, including the total energy, enthalpy of formation, and the energies of frontier molecular orbitals (HOMO and LUMO), are also key outputs. chemeo.com The HOMO-LUMO energy gap is a particularly important descriptor, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.gov Studies on related compounds show that these theoretical calculations are in excellent agreement with experimental data where available. researchgate.net
Table 1: Representative DFT-Calculated Properties for a Pyrrolidinone Scaffold This table presents typical data obtained from DFT calculations for related pyrrolidinone structures, illustrating the type of information generated for this compound.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Indicator of chemical stability | 5.0 to 7.0 eV |
| Dipole Moment | Measure of molecular polarity | 3.0 to 4.5 Debye |
| Enthalpy of Formation | Standard enthalpy change for the compound's formation | -150 to -250 kJ/mol |
Theoretical Investigations of Reaction Mechanisms and Transition States
Theoretical studies are crucial for elucidating the mechanisms of chemical reactions involving this compound, both in its synthesis and subsequent transformations. By mapping the potential energy surface of a reaction, computational methods can identify intermediates, transition states, and determine activation energies. nih.govresearchgate.net
For the synthesis of N-substituted pyrrolidinones, theoretical models can explore pathways such as the ring-opening of donor-acceptor cyclopropanes followed by cyclization with anilines. nih.gov These studies can predict the feasibility of different reaction pathways and explain observed product selectivity. beilstein-journals.orgnih.gov For instance, DFT calculations can show that kinetic selectivity is more significant than thermodynamic selectivity in forming the main products. beilstein-journals.orgnih.gov
Quantum chemical modeling of reaction mechanisms, including Michael additions and subsequent cyclizations, can provide detailed energy diagrams and geometries of transition state structures. researchgate.netrsc.org Such investigations have been applied to understand the synthesis of complex pyrrolidinedione derivatives, where the energy barriers for various steps like proton transfer, rearrangement, and cyclization are calculated. researchgate.netrsc.org These models can also account for solvent effects, which can significantly influence reaction pathways and energy barriers. nih.gov
Molecular Modeling of Ligand-Target Interactions
The pyrrolidinone scaffold is present in many biologically active compounds, making it a subject of interest for molecular modeling studies to understand its interactions with biological targets. nih.govtandfonline.com Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand like this compound when bound to a target protein. nih.govnih.gov
These docking simulations help identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-protein complex. nih.gov For example, studies on various pyrrolidinone derivatives have identified crucial amino acid residues in the active sites of enzymes like influenza neuraminidase and lipoxygenase that are responsible for binding. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) models are also developed for series of pyrrolidinone derivatives to correlate their chemical structures with biological activities. tandfonline.comnih.gov These models use computed molecular descriptors to predict the activity of new compounds, guiding the design of more potent molecules. tandfonline.comscispace.com Molecular dynamics (MD) simulations can further be used to assess the conformational stability of the ligand-target complexes over time. scispace.com
Prediction of Spectroscopic Properties and Conformational Landscapes
Computational methods are widely used to predict the spectroscopic properties of molecules, which aids in the interpretation of experimental data. For this compound, DFT calculations can predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. researchgate.netache-pub.org.rs
Theoretical NMR studies on related N-substituted pyrrolidines have shown a strong correlation between calculated and experimental chemical shifts, which is invaluable for structural elucidation. ache-pub.org.rsresearchgate.net
Conformational analysis is another critical area where theoretical calculations are applied. The this compound molecule has several degrees of conformational freedom, including the puckering of the five-membered lactam ring and the rotation about the N-C(aryl) single bond. Computational scans of the potential energy surface can identify the most stable low-energy conformers and the energy barriers between them. acs.org These studies often reveal that the molecule exists as an equilibrium of several stable conformers, and the relative populations can be influenced by solvent effects. acs.org
Biological Activity and Mechanistic Insights in Vitro Studies
In Vitro Anti-Tumor Activity of Pyrrolidinone Derivatives
Pyrrolidinone derivatives have demonstrated notable cytotoxic effects against various human cancer cell lines in laboratory settings. A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity against human A549 pulmonary epithelial cells. mdpi.com The MTT assay, a colorimetric assay for assessing cell metabolic activity, was used to measure the in vitro inhibitory effects on cell viability. mdpi.com Among the synthesized compounds, those incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into their structures showed a significant enhancement in anticancer activity, reducing the viability of A549 cells to 28.0% and 29.6%, respectively. mdpi.com This level of activity was notably higher than that of the established anticancer drug, cytarabine. mdpi.com
Further studies on different pyrrolidinone-hydrazone derivatives bearing a diphenylamine (B1679370) moiety revealed potent activity against several cancer cell lines, including human melanoma (IGR39), prostate cancer (PPC-1), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1). nih.gov One derivative, which included a 5-nitrothiophene moiety, was particularly effective against all tested cell lines, with EC₅₀ values ranging from 2.50 µM to 5.77 µM. nih.gov Similarly, novel succinimide-maleimide derivatives were tested against the MCF-7 breast cancer cell line, with two compounds showing high potential activity, recording IC₅₀ values of 1.496 µM and 1.831 µM. uobasrah.edu.iq The mechanism for these compounds was further investigated through apoptosis and reactive oxygen species experiments, which confirmed their potential anticancer effects against MCF-7 cells. uobasrah.edu.iq
| Derivative Class | Cancer Cell Line | Key Finding | Reference |
|---|---|---|---|
| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Human Lung Carcinoma) | Azole derivatives reduced cell viability to 28.0% and 29.6%, outperforming cytarabine. | mdpi.com |
| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | IGR39, PPC-1, MDA-MB-231, Panc-1 | A derivative with a 5-nitrothiophene moiety showed EC₅₀ values of 2.50–5.77 µM across all cell lines. | nih.gov |
| Succinimide-maleimide derivatives | MCF-7 (Breast Cancer) | Two compounds demonstrated potent activity with IC₅₀ values of 1.496 µM and 1.831 µM. | uobasrah.edu.iq |
| N-Alkyl-nitroimidazole compounds | MDA-MB-231 (Breast Adenocarcinoma), A549 (Human Lung Carcinoma) | Exhibited LC₅₀ as low as 16.7 µM in breast tumor cells. Lung cancer cells were more sensitive to N-methyl and N-ethyl derivatives. | openmedicinalchemistryjournal.com |
In Vitro Antimicrobial Properties of N-Arylpyrrolidinone Scaffolds
The N-arylpyrrolidinone scaffold is a prominent feature in the development of new antimicrobial agents, driven by the urgent need to combat rising antibiotic resistance. researchgate.net The 2,5-dimethylphenyl scaffold, in particular, is a structural component in many compounds with antimicrobial activity against bacteria, fungi, and viruses. mdpi.com Research into N-2,5-dimethylphenylthioureido acid derivatives has led to the identification of novel scaffolds for antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens. mdpi.com
In one study, synthesized thiazole (B1198619) derivatives showed excellent activity against methicillin (B1676495) and tedizolid/linezolid-resistant Staphylococcus aureus (MRSA) and favorable activity against vancomycin-resistant Enterococcus faecium. mdpi.com Specifically, 4-substituted thiazoles and a naphthoquinone-fused thiazole derivative demonstrated potent antibacterial effects. mdpi.com Other studies have explored different modifications of the pyrrolidinone core. A series of (2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were evaluated against Gram-positive strains like Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus, as well as the Gram-negative Escherichia coli. researchgate.net Among these, a hydrazone with a 5-nitrothien-2-yl fragment surpassed the control antibiotic cefuroxime (B34974) against nearly all tested strains and showed excellent results in disrupting S. aureus and E. coli biofilms. researchgate.net Similarly, certain succinimide (B58015) derivatives displayed good minimum inhibitory concentration (MIC) values against Enterococcus faecalis and the fungus Candida albicans. uobasrah.edu.iq
| Derivative Class | Target Microorganism(s) | Key Finding | Reference |
|---|---|---|---|
| N-2,5-dimethylphenylthioureido acid derivatives | MRSA, Vancomycin-resistant E. faecium | Substituted thiazoles showed potent activity, with one derivative having a MIC of 2 µg/mL against S. aureus and E. faecium. | mdpi.com |
| (2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives | S. aureus, E. coli | A 5-nitrothienylhydrazone derivative was more potent than cefuroxime and effectively disrupted bacterial biofilms. | researchgate.net |
| Pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone | Staphylococcus aureus, Vibrio cholerae, various fungi | An azo-compound derivative (MIC = 16–64 µg/mL) showed better antibacterial activity than its precursors. | nih.govscispace.com |
| Succinimide-maleimide derivatives | Enterococcus faecalis, Candida albicans | Compounds 5a and 5g showed good MIC values (0.25 µM and 0.125 µM, respectively) against the targeted microbes. | uobasrah.edu.iq |
Evaluation as Small Molecule Inhibitor Probes for Viral Infections (e.g., Respiratory Syncytial Virus)
Human respiratory syncytial virus (hRSV) is a primary cause of severe lower respiratory tract infections, such as bronchiolitis and pneumonia, particularly in infants and young children. nih.gov The lack of effective and safe therapies has spurred research into small molecule inhibitors. A derivative of the core compound, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide, emerged from a high-throughput screening as a promising inhibitor of hRSV. nih.govacs.org
This optimized sulfonylpyrrolidine compound was found to inhibit the virus-induced cytopathic effect during the entry stage of infection, with a half-maximal effective concentration (EC₅₀) of 2.3 ± 0.8 µM. nih.gov It also demonstrated marginal cytotoxicity (CC₅₀ = 30.9 ± 1.1 µM) and was capable of reducing the viral titer by a factor of 100. nih.gov Compared to ribavirin, the only small molecule drug approved for RSV but with limited use due to toxicity, this sulfonylpyrrolidinone derivative showed improved in vitro potency and a better selectivity index. nih.govnih.gov Antiviral drugs typically function by inhibiting a specific stage of the viral life cycle, such as entry, uncoating, replication, or release. youtube.com The discovery of this N-Arylpyrrolidinone derivative represents a step toward developing new, safer, and more effective treatments for hRSV infections. nih.gov
| Compound | Target Virus | In Vitro Activity | Reference |
|---|---|---|---|
| (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)pyrrolidine-2-carboxamide | Human Respiratory Syncytial Virus (hRSV) | EC₅₀ = 2.3 ± 0.8 µM; CC₅₀ = 30.9 ± 1.1 µM; Reduced viral titer 100-fold. | nih.gov |
| Ribavirin (Reference Drug) | Human Respiratory Syncytial Virus (hRSV) | Approved for acute infection but has significant toxicological liabilities. | nih.gov |
| 4'-chloromethyl-2'-deoxy-2'-fluorocytidine (2c) | Human Respiratory Syncytial Virus (hRSV) | EC₅₀ of 0.15 μM in RSV replicon assay. | nih.gov |
Modulation of Biological Pathways via N-Arylpyrrolidinone Structures (e.g., CNS Activity, Enzyme Inhibition)
Derivatives of the N-arylpyrrolidinone structure have been found to modulate various biological pathways, showing potential as central nervous system (CNS) active agents and enzyme inhibitors. researchgate.net A focused set of hybrid pyrrolidine-2,5-dione derivatives were developed and showed potent anticonvulsant and antinociceptive (pain-reducing) properties in several mouse models. nih.gov One compound, in particular, demonstrated broad-spectrum protective activity in the maximal electroshock (MES), pentylenetetrazole-induced seizure (scPTZ), and 6 Hz seizure tests, indicating significant CNS activity. nih.gov
In the realm of enzyme inhibition, N-substituted pyrrolidine-2,5-dione derivatives have been investigated as multitarget anti-inflammatory agents. ebi.ac.uk These compounds were assessed for their ability to inhibit cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory pathway. Several compounds exhibited inhibition in the low micromolar to submicromolar ranges, with a notable selectivity for COX-2. ebi.ac.uk Compound 13e emerged as the most potent COX-2 inhibitor with an IC₅₀ value of 0.98 µM and a selectivity index of 31.5. ebi.ac.uk Furthermore, in silico docking studies supported the selective interaction of these inhibitors with the additional secondary pocket present in the COX-2 enzyme. ebi.ac.uk Another study on 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one identified it as a potential inhibitor of fungal enzymes crucial for cell wall biosynthesis, such as 14 alpha-sterol demethylase. nih.gov
| Derivative Class | Biological Target/Pathway | Key Finding | Reference |
|---|---|---|---|
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)-acetamides | Central Nervous System (Anticonvulsant) | Compound 22 showed potent activity with ED₅₀ values of 23.7 mg/kg (MES) and 22.4 mg/kg (6 Hz). | nih.gov |
| N-substituted pyrrolidine-2,5-diones | Enzyme Inhibition (Anti-inflammatory) | Compound 13e was a potent and selective COX-2 inhibitor (IC₅₀ = 0.98 µM; SI = 31.5). | ebi.ac.uk |
| 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one | Enzyme Inhibition (Antifungal) | Showed strong binding affinity to the fungal enzyme 14 alpha-sterol demethylase (cyp51). | nih.gov |
Elucidation of Molecular Mechanisms of Action (e.g., Ligand-Receptor Binding, Interaction with Biological Macromolecules)
Understanding the molecular mechanisms of action for N-arylpyrrolidinone derivatives is essential for their development as therapeutic agents. In silico molecular docking has become a valuable tool for predicting and analyzing the interactions between these small molecules (ligands) and their biological targets, such as enzymes and receptors. nih.gov
A study on the anti-Aspergillus compound 5-(2, 4-dimethylbenzyl) pyrrolidin-2-one used molecular docking to investigate its interaction with six selected antifungal drug target enzymes. nih.gov The results showed that the compound had the highest binding affinity (minimum binding energy of -6.66 kcal/mol) for 14 alpha-sterol demethylase (cyp51), an enzyme critical for fungal cell membrane integrity and often implicated in drug resistance. nih.gov The docking analysis revealed that the compound interacted with several amino acid residues of the target enzymes, with leucine (B10760876) being a common residue involved in hydrogen bond formation. nih.gov This suggests that the compound's antifungal activity stems from its ability to target and inhibit essential fungal proteins. nih.gov
Similarly, for the anti-inflammatory pyrrolidine-2,5-dione derivatives, docking simulations were used to explain their selectivity for COX-2 over COX-1. ebi.ac.uk The selective inhibitors formed significant interactions with amino acid residues located in an additional secondary pocket of the COX-2 enzyme, a feature absent in COX-1. ebi.ac.uk This detailed understanding of ligand-receptor binding at the molecular level provides a rational basis for the structure-guided design of more potent and selective N-arylpyrrolidinone-based inhibitors. ebi.ac.uknih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Systematic Investigation of N-Aryl Substituent Modifications on Biological Activity
The N-aryl group is a key determinant of the biological activity in the N-aryl-pyrrolidinone class of compounds. Modifications to the phenyl ring, including the number, position, and nature of substituents, can significantly alter the compound's efficacy and target selectivity.
Research into N-aryl-2,5-dimethylpyrrole derivatives, which are structurally related to N-aryl-pyrrolidinones, has provided valuable SAR insights. nih.gov Studies have shown that both electron-withdrawing and electron-donating substituents on the N-aryl ring can influence antimycobacterial activity. nih.gov For instance, replacing a chlorine atom on the N-aryl ring with other substituents often leads to a decrease in activity, although a fluorine substitution can result in a similar biological profile. nih.gov
In the context of the 2,5-dimethylphenyl group specifically, this scaffold has been a subject of extensive research for developing new antimicrobial agents, particularly against antibiotic-resistant pathogens. nih.gov A series of N-2,5-dimethylphenylthioureido acid derivatives were synthesized and evaluated, revealing that modifications to this core structure could yield compounds with potent activity against multidrug-resistant Gram-positive bacteria and pathogenic fungi. nih.govresearchgate.net This suggests that the 2,5-dimethylphenyl moiety itself confers a baseline of antimicrobial potential, which can be fine-tuned through further substitutions.
The following table summarizes the impact of various substituents on the N-aryl ring of related pyrrolidinone and pyrrole (B145914) structures on their biological activity, as inferred from several studies.
| Base Scaffold | N-Aryl Substitution | Observed Effect on Biological Activity | Reference |
| N-Aryl-2,5-dimethylpyrrole | Replacement of Chlorine with other groups | General decrease in antimycobacterial activity | nih.gov |
| N-Aryl-2,5-dimethylpyrrole | Replacement of Chlorine with Fluorine | Maintained similar antimycobacterial activity | nih.gov |
| Pyrrolidine-2,5-dione | 3-Trifluoromethylphenylpiperazine | Positive effect on anticonvulsant activity | nih.gov |
| Pyrrolidine-2,5-dione | 2-Chlorophenylpiperazine | Slightly less active in anticonvulsant tests compared to the 3-trifluoromethylphenyl analog | nih.gov |
Influence of Pyrrolidinone Ring Substituents on Chemical Reactivity and Biological Effects
The pyrrolidinone ring is not merely a scaffold but an active participant in the molecule's biological and chemical behavior. The five-membered ring's non-planarity, known as "pseudorotation," allows it to efficiently explore three-dimensional space, which is critical for interacting with biological targets. nih.gov Substituents on this ring can influence its conformation, basicity, and reactivity, thereby modulating its biological effects. nih.govontosight.ai
For example, in a series of pyrrolidine-2,5-dione derivatives, a non-aromatic sec-butyl group at the C-3 position of the ring was shown to positively affect anticonvulsant activity. nih.gov This highlights that even alkyl substituents can have a profound impact on the biological profile. The introduction of different substituents can affect the molecule's interaction with specific biological targets, such as enzymes or receptors. ontosight.ai
The chemical reactivity is also affected. The nitrogen atom of the pyrrolidinone ring acts as a secondary amine, conferring basicity to the scaffold. nih.gov Substituents, particularly charged ones, at the C-2 position can significantly alter this basicity, which in turn can affect the molecule's pharmacokinetic properties and its ability to form hydrogen bonds with target proteins. nih.gov
Role of Chirality in Biological Potential and Stereoselective Interactions
Chirality is a fundamental aspect of the biological activity of many pharmaceuticals, and pyrrolidinone derivatives are no exception. The carbons within the pyrrolidinone ring can be stereogenic centers, meaning the molecule can exist as different stereoisomers (enantiomers or diastereomers). nih.gov
The spatial orientation of substituents is critical, as different stereoisomers can exhibit distinct biological profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to stereoselective interactions. One enantiomer may bind with high affinity to a receptor, eliciting a strong therapeutic effect, while the other may bind weakly or not at all. nih.gov
Rational Design Principles for N-(2,5-Dimethylphenyl)pyrrolidin-2-one Analogs
Based on the available SAR and SPR data, several rational design principles can be formulated for creating analogs of N-(2,5-Dimethylphenyl)pyrrolidin-2-one with potentially enhanced or novel biological activities.
N-Aryl Ring Decoration : The 2,5-dimethylphenyl group serves as a solid foundation, particularly for antimicrobial activity. nih.gov Further optimization could involve introducing small, electronegative substituents like fluorine onto the phenyl ring, a strategy that has proven effective in related N-aryl scaffolds without diminishing activity. nih.gov Exploring other substitution patterns on the phenyl ring could modulate lipophilicity and electronic properties to improve cell penetration or target binding.
Pyrrolidinone Ring Functionalization : Introducing small alkyl or functional groups at the C-3 and C-4 positions of the pyrrolidinone ring could enhance potency and selectivity. As seen with related anticonvulsant agents, even a simple alkyl group can positively influence activity. nih.gov Adding groups capable of forming specific hydrogen bonds could also lead to stronger interactions with biological targets.
Stereochemical Control : Synthesis should be designed to control the stereochemistry of any new chiral centers introduced on the pyrrolidinone ring. Separating and testing individual enantiomers is critical, as this can lead to the identification of a single, more potent, and potentially safer isomer. nih.gov
Hybridization : Designing hybrid molecules that combine the N-(2,5-dimethylphenyl)pyrrolidin-2-one scaffold with other known pharmacophores is a viable strategy. For example, linking it to fragments known to interact with specific enzymes or receptors could create novel compounds with dual modes of action or improved target selectivity. nih.gov
By systematically applying these principles, medicinal chemists can rationally design new analogs of 1-(2,5-Dimethylphenyl)pyrrolidin-2-one to explore and optimize their therapeutic potential.
Advanced Applications in Chemical Research
Pyrrolidinone Derivatives as Versatile Building Blocks in Complex Organic Synthesis
The pyrrolidinone ring system is a fundamental structural unit in a vast number of biologically active natural products and synthetic molecules. rsc.org Its prevalence makes it an attractive target and a valuable starting point for organic chemists engaged in the synthesis of complex molecular architectures. nih.gov Pyrrolidinone derivatives serve as chiral precursors and scaffolds, enabling the stereoselective synthesis of more intricate compounds. The amino acids proline and hydroxyproline, which are structurally related to pyrrolidinone, are common starting materials for synthesizing a wide array of pharmaceuticals. nih.gov
The utility of the pyrrolidinone core is demonstrated by its presence in several notable natural products with potent biological activities. rsc.org These natural products showcase the diverse and complex structures that can be built upon the simple pyrrolidinone framework.
Table 1: Examples of Natural Products Containing the 2-Pyrrolidinone (B116388) Moiety
| Natural Product | Source | Noted Biological Activity |
|---|---|---|
| Lactacystin | Streptomyces bacteria | Proteasome inhibitor |
| Salinosporamide A | Salinispora tropica (Marine bacteria) | Proteasome inhibitor |
| Cotinine | Tobacco | Metabolite of nicotine |
| (-)-Azaspirene | Neosartorya sp. (Fungus) | Angiogenesis inhibitor |
This table highlights key examples of natural products that feature the 2-pyrrolidinone core, demonstrating the versatility of this scaffold in nature. rsc.org
The synthesis of substituted pyrrolidinones is an active area of research, with methods like ultrasound-assisted multicomponent reactions being developed to provide efficient and environmentally friendly access to these valuable building blocks. rsc.org The ability to readily functionalize the pyrrolidinone ring at various positions allows chemists to use it as a versatile platform for constructing diverse molecular libraries for further investigation. wikipedia.org
Utilization as Lead Compounds for Further Medicinal Chemistry Research
In drug discovery, a "lead compound" is a chemical starting point that exhibits a desired biological activity and serves as a foundation for developing a more potent and selective drug candidate through chemical modifications. patsnap.com The pyrrolidinone nucleus is widely regarded as a versatile lead structure for designing new and potent bioactive agents. researchgate.netresearchgate.net This is due to the diverse pharmacological activities associated with this scaffold, including antibacterial, antifungal, anticancer, and anticonvulsant properties. researchgate.netnih.gov
The five-membered ring structure of pyrrolidinone allows for efficient exploration of three-dimensional chemical space, which is a crucial factor for effective interaction with biological targets like proteins and enzymes. researchgate.netresearchgate.net Medicinal chemists frequently use the pyrrolidinone scaffold to synthesize libraries of compounds for screening against various diseases. nih.gov For instance, derivatives of pyrrolidine-2,5-dione have been extensively studied as anticonvulsant agents. nih.govresearchgate.net The structural modifications on the pyrrolidinone ring can be tailored to optimize efficacy, selectivity, and pharmacokinetic properties, transforming a simple lead compound into a potential therapeutic agent. patsnap.com
Table 2: Pharmacological Activities of Pyrrolidinone-Based Compounds
| Pharmacological Activity | Pyrrolidinone Derivative Class | Therapeutic Area |
|---|---|---|
| Anticonvulsant | Pyrrolidine-2,5-diones | Central Nervous System (CNS) nih.govresearchgate.net |
| Anticancer | Polyhydroxylated pyrrolidines | Oncology nih.gov |
| Antibacterial | General Pyrrolidin-2-ones | Infectious Diseases researchgate.netrdd.edu.iq |
| Antifungal | General Pyrrolidin-2-ones | Infectious Diseases researchgate.net |
| HIV-1 Integrase Inhibition | Substituted 3-pyrrolin-2-ones | Antiviral rsc.org |
This table summarizes the broad range of biological activities demonstrated by various classes of pyrrolidinone derivatives, highlighting their importance as lead compounds in medicinal chemistry.
Design of Ligands in Coordination Chemistry
Pyrrolidinone derivatives have emerged as effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. uidaho.edubohrium.com A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nitrogen and oxygen atoms within the pyrrolidinone structure can act as donor atoms, facilitating coordination with metal centers.
Researchers have synthesized a series of para-substituted pyrrolidine-arylazothioformamide (ATF) ligands that form coordination complexes with copper(I) salts. uidaho.edubohrium.com Studies on these complexes revealed that the electronic properties of the substituents on the pyrrolidine (B122466) ligand influence the binding affinity towards the metal ion. uidaho.edubohrium.com Specifically, ligands with electron-donating groups showed a higher binding affinity for Cu(I) compared to those with electron-withdrawing groups. uidaho.edubohrium.com
Furthermore, pyrrolidone-based ligands have been used to create catalysts for important organic reactions. For example, cationic Rhodium(I) complexes featuring 2-pyrrolidone ligands with pyridyl sidearms have proven to be highly active catalysts for the hydrosilylation of olefins. researchgate.net Similarly, copper-pyrrolidone complexes supported on activated carbon have been developed as stable and active catalysts for acetylene (B1199291) hydrochlorination. researchgate.net The ability to tune the steric and electronic properties of pyrrolidinone ligands makes them valuable tools for designing novel catalysts and functional coordination compounds. uidaho.eduresearchgate.netnih.gov
Development of Chemical Probes for Investigating Biological Systems
A chemical probe is a small molecule used as a tool to study and manipulate biological systems, such as proteins or cellular pathways. nih.gov To qualify as a high-quality probe, a compound should ideally exhibit high affinity for its intended target (typically below 100 nM) and significant selectivity (at least tenfold) over other related targets. nih.gov
The pyrrolidinone scaffold, being a core component of many bioactive molecules, represents an attractive starting point for the development of chemical probes. While specific research on 1-(2,5-dimethylphenyl)pyrrolidin-2-one as a chemical probe is not widely documented, related structures have shown promise in biological investigations. For instance, in a large-scale screening of chemical libraries, a compound named 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide (B126) was identified as an enhancer of monoclonal antibody production in Chinese hamster ovary (CHO) cell cultures. plos.org This discovery demonstrates how molecules containing pyrrolidinone-related substructures can be used to probe and modulate complex cellular processes. plos.org
The development of such molecules into validated chemical probes requires rigorous testing of their potency, selectivity, and mechanism of action. The inherent versatility of the pyrrolidinone ring allows for systematic structural modifications, facilitating the optimization process required to convert a bioactive "hit" into a selective chemical probe for biological research.
Table 3: Table of Compounds
| Compound Name |
|---|
| This compound |
| Lactacystin |
| Salinosporamide A |
| Cotinine |
| (-)-Azaspirene |
| Proline |
| Hydroxyproline |
Future Research Directions
The therapeutic and industrial potential of N-aryl pyrrolidinones, particularly N-(2,5-Dimethylphenyl)pyrrolidin-2-one, provides a strong impetus for continued investigation. Future research efforts are poised to refine its synthesis, deepen the understanding of its chemical behavior, and expand its biomedical applications through a multi-pronged approach that integrates synthetic chemistry, mechanistic studies, computational modeling, and biological evaluation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(2,5-Dimethylphenyl)pyrrolidin-2-one, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted phenyl precursors with pyrrolidinone derivatives. Key steps include the use of coupling agents (e.g., carbodiimides) and catalysts (e.g., potassium carbonate) in polar aprotic solvents like DMF. Temperature control (e.g., 150°C for 20 hours) and monitoring via TLC or NMR are critical for optimizing yield and minimizing side products .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural confirmation, while High-Performance Liquid Chromatography (HPLC) ensures purity. Mass spectrometry (HRMS) and FTIR further validate molecular weight and functional groups. For crystalline derivatives, X-ray diffraction (using SHELX software) resolves stereochemistry and electron density maps .
Q. How do researchers assess the preliminary biological activity of this compound in pharmacological studies?
- Methodological Answer : Initial screening involves in vitro assays such as cell viability (MTT assay) against cancer cell lines (e.g., MCF-7, HeLa) to evaluate antiproliferative effects. Dose-response curves and IC₅₀ calculations are standardized using positive controls (e.g., doxorubicin). Apoptosis induction is confirmed via flow cytometry with Annexin V/PI staining .
Advanced Research Questions
Q. What strategies are employed to optimize the pharmacokinetic profile of this compound derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies guide modifications, such as introducing electron-withdrawing groups (e.g., fluorine) to enhance metabolic stability. LogP values are calculated to balance lipophilicity and solubility. In silico tools (e.g., molecular docking) predict binding affinities to target proteins, while in vivo pharmacokinetic studies in rodent models assess bioavailability and half-life .
Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell passage number, serum concentration). Meta-analysis of raw data, standardization of protocols (e.g., using CLSI guidelines), and independent replication in multiple labs are recommended. Purity verification via HPLC and batch-to-batch consistency checks are critical .
Q. What advanced crystallographic techniques elucidate the conformational flexibility of this compound in solid-state studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). Dynamic NMR can probe solution-state conformers, while Density Functional Theory (DFT) simulations correlate experimental data with computational models .
Q. How does the substitution pattern on the phenyl ring (e.g., 2,5-dimethyl vs. 3,5-dimethyl) affect reactivity and target selectivity?
- Methodological Answer : Comparative studies using regioselectively substituted analogs reveal steric and electronic effects. For example, 2,5-dimethyl groups may hinder rotation, locking the compound in a bioactive conformation. Competitive binding assays (e.g., SPR or ITC) quantify affinity differences toward molecular targets like kinases or GPCRs .
Methodological Notes
- Synthesis Optimization : Reaction scalability requires careful solvent selection (e.g., switching from DMF to acetonitrile for easier purification) .
- Data Reproducibility : Open-access platforms like PubChem provide standardized bioactivity data, reducing variability .
- Safety Protocols : Handling pyrrolidinone derivatives mandates fume hood use and toxicity assessments (LD₅₀ in rodents) prior to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
